7-Ethyl-1,3-benzothiazole-2-thiol
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Overview
Description
7-Ethyl-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound It belongs to the benzothiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminothiophenol with ethyl aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or piperidine in an ethanol solvent at room temperature . Another method involves the cyclization of thioamide derivatives under microwave irradiation, which offers a rapid and efficient synthesis route .
Industrial Production Methods: Industrial production of this compound may utilize one-pot multicomponent reactions, which are advantageous due to their simplicity and high yield. These methods often employ environmentally friendly solvents and catalysts to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents in the presence of catalysts
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
7-Ethyl-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the benzothiazole ring can interact with nucleic acids, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: A parent compound with various derivatives used in medicinal chemistry.
2-Aminobenzothiazole: Utilized in the synthesis of dyes and pharmaceuticals.
Uniqueness of 7-Ethyl-1,3-benzothiazole-2-thiol: this compound stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H9NS2 |
---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
7-ethyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H9NS2/c1-2-6-4-3-5-7-8(6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
IOGIBCWXAMJXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=S)S2 |
Origin of Product |
United States |
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